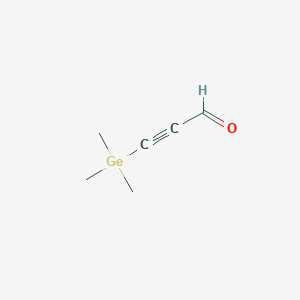
3-(Trimethylgermyl)prop-2-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylgermyl)prop-2-ynal: is an organic compound characterized by the presence of a trimethylgermyl group attached to a prop-2-ynal backbone. This compound is notable for its unique combination of alkyne and aldehyde functional groups, which confer distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylgermyl)prop-2-ynal typically involves the reaction of a trimethylgermyl-substituted alkyne with an appropriate aldehyde precursor. One common method is the addition of trimethylgermylacetylene to a formylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Trimethylgermyl)prop-2-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the alkyne group under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted alkynes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Trimethylgermyl)prop-2-ynal is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and aldehydes. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicine include the development of novel pharmaceuticals and therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the manufacture of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Trimethylgermyl)prop-2-ynal involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming stable adducts with various substrates. The aldehyde group can undergo nucleophilic addition, leading to the formation of new chemical bonds. These interactions are facilitated by the presence of the trimethylgermyl group, which enhances the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Prop-2-ynal: A simpler analog without the trimethylgermyl group.
3-(Trimethylsilyl)prop-2-ynal: Similar structure but with a trimethylsilyl group instead of trimethylgermyl.
3-(Trimethylstannyl)prop-2-ynal: Contains a trimethylstannyl group.
Uniqueness: 3-(Trimethylgermyl)prop-2-ynal is unique due to the presence of the trimethylgermyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical transformations compared to its analogs. The trimethylgermyl group also enhances the compound’s stability, making it a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
119025-74-0 |
|---|---|
Molekularformel |
C6H10GeO |
Molekulargewicht |
170.77 g/mol |
IUPAC-Name |
3-trimethylgermylprop-2-ynal |
InChI |
InChI=1S/C6H10GeO/c1-7(2,3)5-4-6-8/h6H,1-3H3 |
InChI-Schlüssel |
KDSPPTINPMHJLL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)C#CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
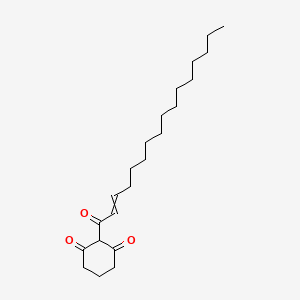


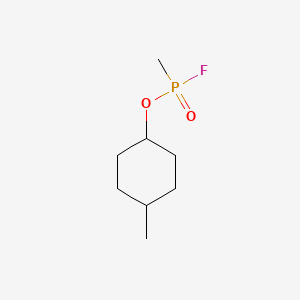

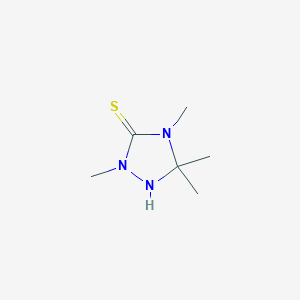
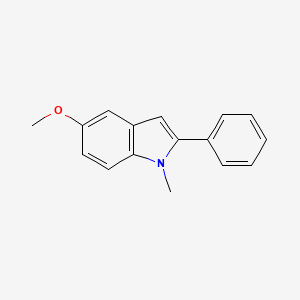
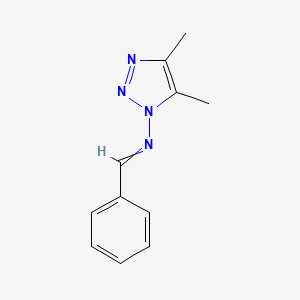

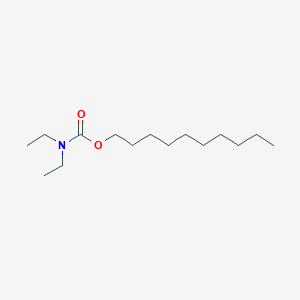
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
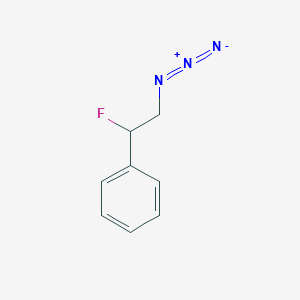
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
